molecular formula C10H12O2 B061414 Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) CAS No. 185144-38-1

Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)

Cat. No. B061414
CAS RN: 185144-38-1
M. Wt: 164.2 g/mol
InChI Key: NWDDTMPWTLSMBS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) is a chemical compound commonly known as 4-Hydroxyphenylacetone (4-HPA). It is an important intermediate in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine. 4-HPA is also used as a precursor in the production of synthetic flavors and fragrances.

Mechanism Of Action

The mechanism of action of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and replication of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and damage to cellular components.

Advantages And Limitations For Lab Experiments

One advantage of using Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) in laboratory experiments is its relatively low cost and availability. However, it is important to note that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) is a hazardous chemical and should be handled with care. It can also be difficult to obtain high purity samples of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI), which can affect the accuracy of experimental results.

Future Directions

Further research is needed to fully understand the mechanism of action of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) and its potential applications in the treatment of cancer and other diseases. Future studies could focus on optimizing the synthesis of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI), developing new methods of delivery, and exploring its potential as a therapeutic agent in combination with other drugs.
In conclusion, 4-Hydroxyphenylacetone is an important intermediate in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine. It has been extensively studied for its potential applications in the pharmaceutical industry, possessing antifungal, antibacterial, and antiviral properties. Research has also shown that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) has the potential to inhibit the growth of cancer cells. While further research is needed to fully understand its mechanism of action and potential applications, Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) shows promise as a therapeutic agent in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) involves the reaction of benzene with acetic anhydride to form acetophenone. Acetophenone is then reacted with nitroethane to form 1-phenyl-2-nitropropene. The reduction of 1-phenyl-2-nitropropene with sodium borohydride results in the formation of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI).

Scientific Research Applications

Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess antifungal, antibacterial, and antiviral properties. Research has also shown that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) has the potential to inhibit the growth of cancer cells.

properties

CAS RN

185144-38-1

Product Name

Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-[4-[(1S)-1-hydroxyethyl]phenyl]ethanone

InChI

InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m0/s1

InChI Key

NWDDTMPWTLSMBS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)C)O

SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

synonyms

Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]- (9CI)

Origin of Product

United States

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